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Compound of Interest

2-(2,4-difluorophenyl)-N-
Compound Name:

methylacetamide
CAS No.: 1498969-78-0

Cat. No.: B2949180

Get Quote

Executive Summary

2-(2,4-difluorophenyl)-N-methylacetamide (Structure: 2,4-F2-Ph-CH2-CO-NH-Me) is a critical
intermediate in the synthesis of fluorinated phenethylamines. Unlike its aniline isomer (N-aryl),
this compound features a 2,4-difluorobenzyl moiety linked to an N-methylacetamide core. Its
primary utility lies in its reduction to N-methyl-2-(2,4-difluorophenyl)ethylamine, a privileged
scaffold in Central Nervous System (CNS) drug discovery and agrochemical development. The
2,4-difluoro substitution pattern is known to enhance metabolic stability by blocking P450
oxidation sites and increasing lipophilicity compared to non-fluorinated analogs.

Physicochemical Profile
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Property Specification

Chemical Name 2-(2,4-difluorophenyl)-N-methylacetamide
Molecular Formula CoHoF2NO

Molecular Weight 185.17 g/mol

Physical State White to off-white crystalline solid

Soluble in DCM, MeOH, DMSO; Sparingly

Solubilit
Y soluble in water

Kev Moiet 2,4-Difluorobenzyl (Bioisostere for
ey Moie
Y y benzyl/chlorobenzyl)

Amide Carbonyl (Reducible), N-Methyl (Fixed),

Aromatic Ring (Electrophilic substitution)

Reactive Sites

Synthetic Utility & Mechanism
Core Reactivity

The compound serves as a stable, neutral precursor that allows for the introduction of the N-
methyl-2-arylethylamine motif. The amide carbonyl is less reactive than an ester or acid
chloride, allowing this intermediate to survive mild nucleophilic attacks elsewhere on a complex
molecule before being "activated" via reduction.

Primary Transformation: Reduction to Amine

The most significant application is the reduction of the amide to the secondary amine. This
generates the fluorinated phenethylamine core, a structural homolog of bioactive molecules like
methamphetamine and fenfluramine, but with distinct electronic properties due to the fluorine
atoms.

Mechanism:
 Activation: The carbonyl oxygen coordinates with a Lewis acid (e.g., AlHs or BHs3).

» Hydride Transfer: Hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.
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o Elimination: The C-O bond is cleaved (as aluminate/borate), forming an iminium ion.

e Second Reduction: A second hydride reduces the iminium to the amine.

Structural Isomerism Warning

Researchers must distinguish this compound from its isomer, N-(2,4-difluorophenyl)-N-
methylacetamide (an aniline derivative).

o Target (Benzyl): 2,4-F2-Ph-CH2-CO-NH-Me (Used for phenethylamines).
e Isomer (Aniline): 2,4-F2-Ph-N(Me)-CO-Me (Used for N-aryl acetamides).

Visualizing the Chemical Space

The following diagram illustrates the synthesis of the intermediate and its downstream
divergence into bioactive scaffolds.
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Caption: Synthetic pathway from acid precursor to bioactive amine and heterocyclic scaffolds.
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Experimental Protocols
Protocol A: Synthesis of 2-(2,4-difluorophenyl)-N-
methylacetamide

Context: Generating the intermediate from the commercially available acid.

Reagents:
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o 2,4-Difluorophenylacetic acid (1.0 eq)

e Methylamine (2.0 M in THF, 1.5 eq)

« EDC-HCI (1.2 eq)

« HOBt (1.2 eq)[3]

e Dichloromethane (DCM) (Solvent)

Procedure:

» Dissolution: Dissolve 2,4-difluorophenylacetic acid (10 mmol) in DCM (50 mL) at 0°C.

e Activation: Add HOBt (12 mmol) and EDC-HCI (12 mmol). Stir for 30 minutes at 0°C to form
the active ester.

e Coupling: Dropwise add Methylamine solution (15 mmol).

» Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
Monitor by TLC (SiO2z, 50% EtOAc/Hexane).

o Workup: Wash with 1N HCI (2x), Sat. NaHCOs (2x), and Brine.[1] Dry over Naz2S0Oa.[1]

 Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction to N-methyl-2-(2,4-
difluorophenyl)ethylamine

Context: Converting the intermediate to the pharmacophore.
Safety Note: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. Handle under Nitrogen/Argon.
Procedure:

e Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with LiAlH4 (2.0 eq) and dry
THF.
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e Addition: Dissolve 2-(2,4-difluorophenyl)-N-methylacetamide (1.0 eq) in dry THF. Add
dropwise to the LiAlH4 suspension at 0°C.

e Reflux: Heat to reflux (66°C) for 4-6 hours.

e Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL),
then water (3x mL), where x = grams of LiAlHa used.

« |solation: Filter the granular precipitate. Acidify the filtrate with HCI to form the amine
hydrochloride salt for storage.

Protocol C: Analytical QC (HPLC)

Context: Verifying purity and absence of starting acid.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).

Expected Retention: The Acid will elute earlier (more polar) than the Amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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